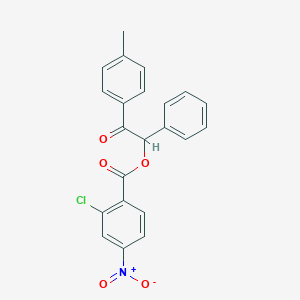
2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-chloro-4-nitrobenzoate
Descripción general
Descripción
The compound of interest belongs to a class of chemicals that are significant in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds and nitrobenzoate derivatives. These compounds are often explored for their potential applications in drug discovery, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including nucleophilic substitution and cyclization processes. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which shares a similar structural motif, involves key steps such as the reaction of 1,2-phenylenediamine to yield a mono-substituted product, highlighting the importance of precise conditions for achieving desired selectivity and yield (Sparke et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic methods, plays a crucial role in confirming the configuration of synthesized compounds. The study on "Molecular structure, FT-IR, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate" provides insights into structural confirmation techniques, demonstrating the compound's stability and electronic properties (Kumar et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzoate derivatives often include transformations that are pivotal in organic synthesis. Research on the reactivity of similar compounds, such as the one-pot synthesis involving Darzens reaction of vicarious nucleophilic substitution-formed carbanions, illustrates the versatility of these compounds in synthesizing structurally complex molecules (Florio et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds under various conditions. The crystal and molecular structure analysis of related compounds, such as 7-Chloro-5-cyclopropyl-9-methyl-10-(2-nitro-4-trifluromethyl-Phenyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, provides valuable information on the compound's solid-state characteristics (Thimmegowda et al., 2008).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is essential for the application and manipulation of chemical compounds. Studies on the substitution reactions of benzo[b]thiophen derivatives, for example, shed light on the electrophilic and nucleophilic behavior of nitrobenzoate analogs, contributing to a deeper understanding of their chemical properties (Cooper et al., 1970).
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
One of the primary applications of compounds similar to 2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-chloro-4-nitrobenzoate is in the field of organic synthesis, where they are used as intermediates for the synthesis of more complex molecules. For instance, the one-pot regioselective synthesis of nitrophenyloxazolinyl styrene oxides via the Darzens reaction demonstrates the utility of related chemical structures in creating compounds with potential application in materials science and pharmaceuticals (Florio et al., 2004).
Materials Science and Engineering
In materials science, the synthesis and characterization of metal complexes with Schiff base dye ligands, which share structural similarities with the compound , reveal their potential in developing materials with unique magnetic and thermal properties. These complexes exhibit paramagnetic behavior and have been studied for their biological activity, indicating their versatility in both materials science and biochemistry (Ahmadi & Amani, 2012).
Analytical Chemistry and Spectroscopy
The molecular structure and vibrational analysis of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, have been explored using Fourier Transform Infrared Spectroscopy (FT-IR) and density functional methods. These studies provide insights into the physical and chemical properties of these compounds, including hyperpolarizability and NBO analysis, which are crucial for understanding their reactivity and potential applications in nonlinear optics and other fields (Kumar et al., 2014).
Antimicrobial and Cytotoxicity Studies
Research into the antimicrobial and cytotoxic properties of oxadiazole derivatives highlights the biological relevance of compounds structurally related to 2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-chloro-4-nitrobenzoate. These studies suggest the potential of such compounds in developing new therapeutic agents, underscoring the importance of organic synthesis in drug discovery (Mutchu et al., 2018).
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-chloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO5/c1-14-7-9-15(10-8-14)20(25)21(16-5-3-2-4-6-16)29-22(26)18-12-11-17(24(27)28)13-19(18)23/h2-13,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWAIAJLMRZHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



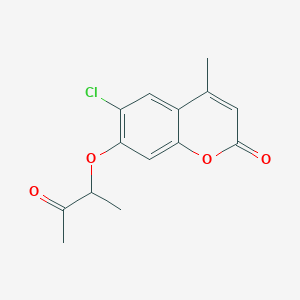
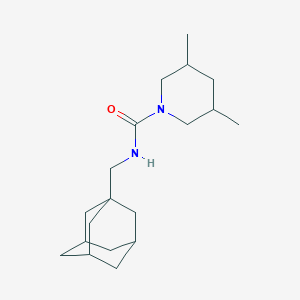
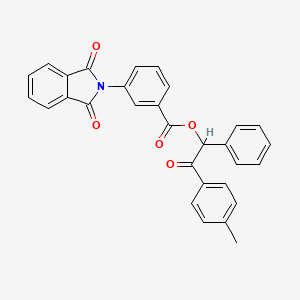
![2-(4-ethylphenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012696.png)
![4-chloro-N-(2-nitrophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4012708.png)

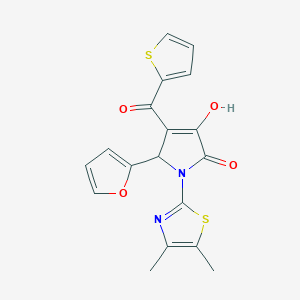
![1-{4'-[(dimethylamino)methyl]biphenyl-3-yl}propan-1-one](/img/structure/B4012721.png)
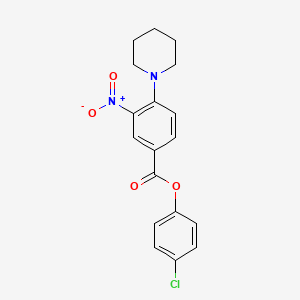
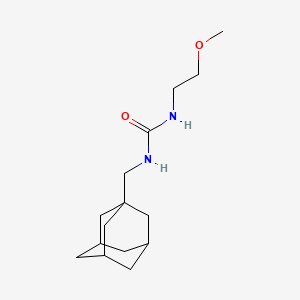
![N-{3-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B4012734.png)
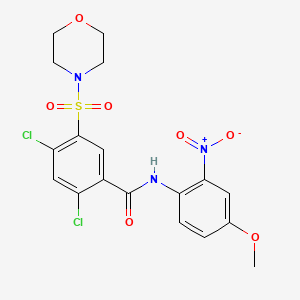
![[5-(2-butoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4012769.png)
